molecular formula C20H17BrO5 B2831839 methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate CAS No. 610764-49-3

methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate

Cat. No.: B2831839
CAS No.: 610764-49-3
M. Wt: 417.255
InChI Key: PZPWFJULWXARGM-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a chromenone core, and a propanoate ester group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the chromenone derivative with propanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or oxidative stress pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can be compared with other chromenone derivatives, such as:

  • Methyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
  • Methyl 2-((3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
  • Methyl 2-((3-(4-methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate

Uniqueness

The presence of the bromophenyl group in this compound imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potential for specific biological interactions.

Properties

IUPAC Name

methyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-11-18(13-4-6-14(21)7-5-13)19(22)16-9-8-15(10-17(16)26-11)25-12(2)20(23)24-3/h4-10,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPWFJULWXARGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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